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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl(oxolan-2-ylmethyl)amine, a secondary amine featuring a tetrahydrofuran moiety, is a

versatile building block in organic synthesis, particularly valuable in the design and

development of novel therapeutic agents. Its structural features, including the secondary amine

for nucleophilic reactions and the oxolane ring which can influence solubility and metabolic

stability, make it an attractive component for scaffold decoration in medicinal chemistry. This

document provides detailed application notes and protocols for the use of Methyl(oxolan-2-
ylmethyl)amine in the synthesis of a key intermediate for potential SGK-1 (Serum and

Glucocorticoid-regulated Kinase 1) inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl(oxolan-2-ylmethyl)amine is

provided in the table below for easy reference.
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Property Value Reference

CAS Number 2439-57-8 [1]

Molecular Formula C₆H₁₃NO [1]

Molecular Weight 115.17 g/mol [1]

Boiling Point 154.9 °C at 760 mmHg

Appearance Colorless to pale yellow liquid

Application in the Synthesis of a Kinase Inhibitor
Intermediate
Methyl(oxolan-2-ylmethyl)amine serves as a key nucleophile in the synthesis of substituted

7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds. These scaffolds are privileged structures in

medicinal chemistry, forming the core of numerous kinase inhibitors. In this application, we

describe the synthesis of a key intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-

pyrrolo[2,3-b]pyridin-4-amine, a potential precursor for SGK-1 inhibitors.

The synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between

Methyl(oxolan-2-ylmethyl)amine and 4-chloro-1H-pyrrolo[2,3-b]pyridine. This reaction is

typically facilitated by a palladium catalyst and a suitable base.

Caption: Synthetic scheme for the SNAr reaction.

Experimental Protocol: Synthesis of N-methyl-N-
((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-
b]pyridin-4-amine
This protocol outlines the detailed methodology for the palladium-catalyzed amination of 4-

chloro-1H-pyrrolo[2,3-b]pyridine with Methyl(oxolan-2-ylmethyl)amine.

Materials:
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Reagent M.W. ( g/mol ) Amount Moles (mmol)

4-Chloro-1H-

pyrrolo[2,3-b]pyridine
153.57 1.0 g 6.51

Methyl(oxolan-2-

ylmethyl)amine
115.17 0.90 g 7.81

Pd₂(dba)₃ 915.72 119 mg 0.13

BINAP 622.67 162 mg 0.26

Sodium tert-butoxide

(NaOtBu)
96.10 938 mg 9.77

Toluene (anhydrous) - 20 mL -

Procedure:

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.51 mmol), sodium tert-butoxide

(938 mg, 9.77 mmol), Pd₂(dba)₃ (119 mg, 0.13 mmol), and BINAP (162 mg, 0.26 mmol).

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

Add anhydrous toluene (20 mL) to the flask via syringe.

Add Methyl(oxolan-2-ylmethyl)amine (0.90 g, 7.81 mmol) to the reaction mixture via

syringe.

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the

catalyst.
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Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent:

dichloromethane/methanol gradient) to afford the desired product, N-methyl-N-

((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine.

Expected Results:

Parameter Expected Value

Yield 70-85%

Appearance Off-white to pale yellow solid

¹H NMR Consistent with the proposed structure

Mass Spec (ESI+) m/z = 232.1 [M+H]⁺

Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
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Caption: Experimental workflow for the synthesis.
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Signaling Pathway Context
The synthesized intermediate, N-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-

b]pyridin-4-amine, is a precursor to potent inhibitors of SGK-1. The SGK-1 signaling pathway is

implicated in various cellular processes, including cell survival, proliferation, and ion channel

regulation. Dysregulation of this pathway is associated with diseases such as cancer and

diabetic nephropathy. The inhibitors developed from this intermediate are designed to block the

kinase activity of SGK-1, thereby modulating downstream signaling events.
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Caption: Simplified SGK-1 signaling pathway.
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Conclusion
Methyl(oxolan-2-ylmethyl)amine is a valuable and readily available building block for the

synthesis of complex heterocyclic molecules with significant potential in drug discovery. The

provided protocol for the synthesis of a key pyrrolo[2,3-b]pyridine intermediate demonstrates a

practical application of this reagent in the construction of kinase inhibitor scaffolds. This

application note serves as a guide for researchers in the pharmaceutical and chemical

industries to utilize Methyl(oxolan-2-ylmethyl)amine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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